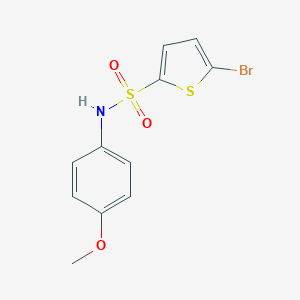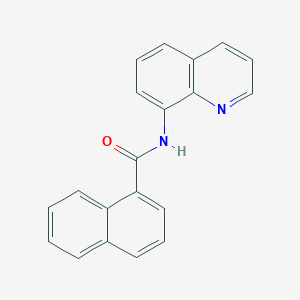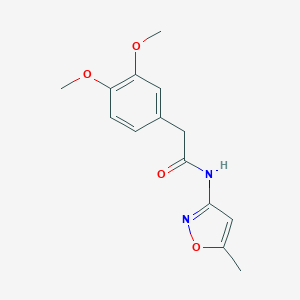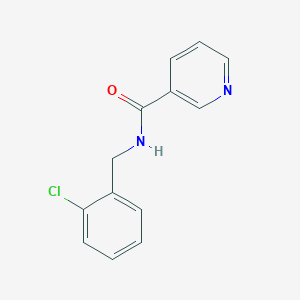
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate ions. Inhibition of these enzymes can lead to a decrease in pH in the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have potent inhibitory activity against carbonic anhydrase IX and XII, which are overexpressed in certain types of cancer. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations is that it may not be effective against all types of cancer.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases such as inflammation and pain. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 4-methoxyaniline in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX and XII, which are overexpressed in certain types of cancer. This makes it a potential candidate for the development of anticancer drugs.
Propriétés
Formule moléculaire |
C11H10BrNO3S2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
5-bromo-N-(4-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10BrNO3S2/c1-16-9-4-2-8(3-5-9)13-18(14,15)11-7-6-10(12)17-11/h2-7,13H,1H3 |
Clé InChI |
FGNGCEXIBCDFCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)







![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)